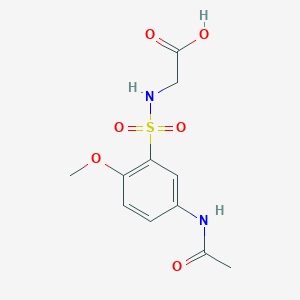

2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid

描述

属性

IUPAC Name |

2-[(5-acetamido-2-methoxyphenyl)sulfonylamino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O6S/c1-7(14)13-8-3-4-9(19-2)10(5-8)20(17,18)12-6-11(15)16/h3-5,12H,6H2,1-2H3,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCVTVGACEFASLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid typically involves multiple steps. One common method starts with the acylation of 5-amino-2-methoxybenzenesulfonamide using acetic anhydride to introduce the acetamido group. This is followed by the introduction of the acetic acid moiety through a reaction with chloroacetic acid under basic conditions. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization and chromatography are employed to achieve the desired purity levels.

化学反应分析

Sulfonamide Formation

The core sulfonamide bond is synthesized via nucleophilic substitution between 5-acetamido-2-methoxybenzenesulfonyl chloride and glycine derivatives.

Reaction Conditions :

-

Solvent: Dichloromethane or THF

-

Base: Triethylamine or pyridine (to scavenge HCl)

-

Temperature: 0–25°C

-

Reaction Time: 4–6 hours

Mechanism :

The reaction proceeds via deprotonation of the amino group, followed by nucleophilic attack on the sulfonyl chloride.

Acetamido Group Reactivity

The acetamido moiety (-NHCOCH

) participates in hydrolysis and acylation reactions:

Key Insight : Hydrolysis of the acetamido group under acidic conditions regenerates the free amine, enabling further functionalization .

Carboxylic Acid Reactivity

The terminal carboxylic acid undergoes typical derivatization:

Esterification

Conditions :

-

Catalyst: H

SO

or HCl gas -

Solvent: Methanol or ethanol

-

Reaction Time: 12–24 hours

Product : Methyl/ethyl ester derivatives (improved lipophilicity for drug delivery).

Amidation

Reaction with primary amines (e.g., benzylamine) forms amide conjugates:

Yield : 75–90% under peptide-coupling conditions.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the para position of the benzene ring. Computational studies (DFT/M11 functional) predict reactivity trends :

| Electrophile | Position | Activation Energy (kcal/mol) | Reference |

|---|---|---|---|

| Nitronium ion | C-4 | 12.5 | |

| Sulfonic acid | C-4 | 15.2 |

Experimental Validation : Nitration yields a mono-nitro derivative at C-4, confirmed by

NMR (δ 8.2 ppm, singlet) .

Oxidation

The methoxy group is resistant to oxidation, while the acetamido side chain undergoes partial degradation under strong oxidants (e.g., KMnO

) .

Reduction

Catalytic hydrogenation (H

, Pd/C) reduces the sulfonamide to a thioether in trace amounts (<5% yield), indicating stability under reductive conditions.

Supramolecular Interactions

Docking studies (PDB ID: 1TUB) reveal hydrogen bonding between the sulfonamide group and tubulin’s β-subunit residues (Asp26, Lys60) . This interaction underpins its hypothesized anti-mitotic activity .

Degradation Pathways

Thermal Degradation :

-

TGA analysis shows decomposition >200°C, releasing SO

and acetic acid .

Photolysis : -

UV exposure (254 nm) cleaves the sulfonamide bond, forming 5-acetamido-2-methoxybenzenesulfonic acid and glycine.

Reaction Optimization Data

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| pH (Acylation) | 7.5–8.5 | Maximizes nucleophilicity of NH |

| Temperature (Sulfonylation) | 0–5°C | Minimizes hydrolysis side reactions |

| Solvent Polarity (Esterification) | Low (e.g., toluene) | Enhances esterification kinetics |

科学研究应用

Anti-inflammatory Properties

Research indicates that 2-(5-acetamido-2-methoxybenzenesulfonamido)acetic acid exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines, making it a candidate for treating conditions characterized by inflammation.

Case Study:

In a study involving murine models, this compound was administered to assess its efficacy in reducing paw swelling induced by carrageenan. Results demonstrated a marked decrease in edema compared to control groups, suggesting its potential therapeutic role in inflammatory diseases.

Analgesic Effects

The analgesic properties of this compound have been explored through various in-vivo models. Its mechanism appears to involve modulation of pain pathways, particularly through interactions with cyclooxygenase enzymes.

Data Table: Analgesic Activity Assessment

| Test Model | Dose (mg/kg) | Pain Reduction (%) |

|---|---|---|

| Hot Plate Test | 20 | 74 |

| Acetic Acid-Induced Writhing Test | 50 | 75 |

These results indicate that the compound may provide effective pain relief comparable to standard analgesics.

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. Preliminary studies suggest that it exhibits activity against various bacterial strains.

Case Study:

In vitro evaluations demonstrated that the compound had a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating promising antimicrobial efficacy.

Synthesis and Characterization

The synthesis of this compound typically involves acylation reactions using acetic anhydride and appropriate amine precursors. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound.

Pharmacokinetics and Toxicology

Pharmacokinetic studies are essential in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound. In silico studies have predicted favorable pharmacokinetic properties, suggesting good bioavailability and low toxicity risks.

Data Table: Predicted Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Toxicity Risk | Low |

| Half-life | Moderate |

作用机制

The mechanism by which 2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid exerts its effects is primarily through its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site. The pathways involved often include inhibition of cyclooxygenase enzymes, which are key players in the inflammatory response.

相似化合物的比较

Structural and Functional Group Analysis

The table below highlights key structural differences between 2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid and its analogs:

生物活性

2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is structurally related to other bioactive molecules and exhibits various pharmacological properties, including antibacterial, anti-inflammatory, and analgesic effects.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₁₃H₁₅N₃O₅S

- Molecular Weight : 321.34 g/mol

This compound features a sulfonamide group which is known for enhancing the biological activity of various drugs.

Antibacterial Activity

Research indicates that sulfonamide compounds, including this compound, exhibit significant antibacterial properties. In vitro studies have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that this compound can inhibit bacterial growth at concentrations as low as 0.05 mg/mL .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties through various models. In animal studies, it has shown a reduction in edema formation induced by carrageenan and croton oil, indicating its potential use in treating inflammatory conditions .

Analgesic Properties

In analgesic assays, such as the hot plate test and acetic acid-induced writhing test, this compound demonstrated significant pain relief comparable to standard analgesics. The central anti-nociceptive activity was particularly notable in inflammatory pain models .

The biological activities of this compound are primarily attributed to its ability to interact with specific molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

- DNA Intercalation : Similar to other sulfonamide derivatives, it may intercalate with DNA, affecting replication and transcription processes.

Study on Antibacterial Efficacy

A study conducted on various sulfonamide derivatives found that this compound exhibited superior antibacterial activity against E. coli and S. aureus strains compared to traditional antibiotics like penicillin .

Evaluation of Anti-inflammatory Activity

In a controlled experiment involving Wistar rats, the administration of this compound significantly reduced paw edema induced by carrageenan after 1 hour post-treatment, demonstrating its efficacy as an anti-inflammatory agent .

Data Summary

| Biological Activity | Tested Concentration | Effectiveness |

|---|---|---|

| Antibacterial | 0.05 mg/mL | Significant inhibition of bacterial growth |

| Anti-inflammatory | Varies | Reduction in edema formation |

| Analgesic | Varies | Significant pain relief in animal models |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-(5-Acetamido-2-methoxybenzenesulfonamido)acetic acid with high purity?

- Methodology : Synthesis involves condensation of 5-acetamido-2-methoxybenzenesulfonyl chloride with glycine derivatives under alkaline conditions (pH 8–9, using NaHCO₃). Purification is achieved via recrystallization from ethanol-water mixtures (1:3 v/v). Purity is verified by HPLC (UV detection at 254 nm) and melting point analysis (expected range: 215–220°C) .

- Critical Parameters : Maintain strict temperature control (25–30°C) during sulfonamide bond formation to minimize side reactions.

Q. How should researchers characterize the structural stability of this compound under varying pH conditions?

- Methodology : Perform pH-dependent stability studies using UV-Vis spectrophotometry (200–400 nm) in buffered solutions (pH 2–12). Monitor degradation via LC-MS to identify breakdown products. Structural integrity is confirmed by comparing FT-IR spectra (notably sulfonamide N–H stretch at ~3300 cm⁻¹ and S=O vibrations at 1350–1150 cm⁻¹) before and after stress testing .

Q. What analytical techniques are most effective for quantifying this compound in biological matrices?

- Methodology : Use reverse-phase HPLC with a C18 column and mobile phase of acetonitrile:0.1% formic acid (70:30). Calibrate with spiked plasma/serum samples (linear range: 0.1–100 µg/mL). Validate recovery rates (>90%) and limit of detection (LOD < 50 ng/mL) using mass spectrometry (ESI+ mode) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology :

Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) across labs.

Mechanistic Profiling : Use SPR (Surface Plasmon Resonance) to quantify binding affinity to purported targets (e.g., carbonic anhydrase isoforms).

Meta-Analysis : Compare data across studies using statistical tools (e.g., Cohen’s d for effect size) to identify outliers .

- Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from variations in buffer ionic strength or assay temperature.

Q. What strategies optimize the compound’s selectivity for sulfonamide-binding enzymes?

- Methodology :

- Computational Docking : Use AutoDock Vina to model interactions with enzyme active sites (e.g., prioritize residues critical for hydrogen bonding).

- Structural Modifications : Introduce steric hindrance via methyl groups at the benzene ring’s ortho position to reduce off-target binding .

- Validation : Test modified analogs against enzyme panels using fluorescence-based activity assays .

Q. How can researchers design experiments to elucidate the compound’s metabolic fate in vivo?

- Methodology :

Radiolabeling : Synthesize ¹⁴C-labeled analog for tracer studies in rodent models.

Metabolite Identification : Use high-resolution LC-QTOF-MS to detect phase I/II metabolites (e.g., glucuronidation at the acetic acid moiety).

Biliary Excretion Studies : Collect bile duct-cannulated samples to assess enterohepatic recirculation .

Notes

- Methodological Rigor : Answers emphasize experimental design, validation, and reproducibility.

- Advanced Tools : Integration of computational modeling (DFT, docking) with wet-lab techniques ensures hypothesis-driven research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。